![molecular formula C36H28F2S2 B13426037 5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) is an organic compound that features a biphenyl core with dimethyl and fluorophenyl thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4,4’-dimethylbiphenyl and a suitable boronic acid derivative.
Introduction of Methylene Bridges: The methylene bridges are introduced via a Friedel-Crafts alkylation reaction using formaldehyde or a similar reagent.
Attachment of Fluorophenyl Thiophene Groups: The final step involves the attachment of 2-(4-fluorophenyl)thiophene groups through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: A simpler biphenyl derivative without the fluorophenyl thiophene groups.
2-(4-Fluorophenyl)thiophene: A monomeric unit present in the compound.
Biphenyl: The parent compound of the biphenyl core.
Uniqueness
5,5’-((4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) is unique due to its combination of biphenyl, dimethyl, and fluorophenyl thiophene groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C36H28F2S2 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[[5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-2-methylphenyl]methyl]thiophene |
InChI |
InChI=1S/C36H28F2S2/c1-23-3-5-27(19-29(23)21-33-15-17-35(39-33)25-7-11-31(37)12-8-25)28-6-4-24(2)30(20-28)22-34-16-18-36(40-34)26-9-13-32(38)14-10-26/h3-20H,21-22H2,1-2H3 |
InChI Key |
ATBACRHESJJDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)CC3=CC=C(S3)C4=CC=C(C=C4)F)CC5=CC=C(S5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


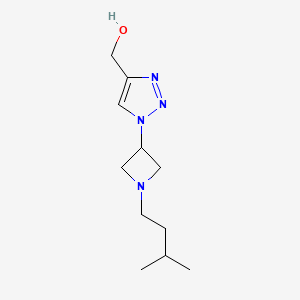


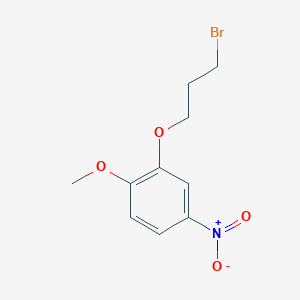

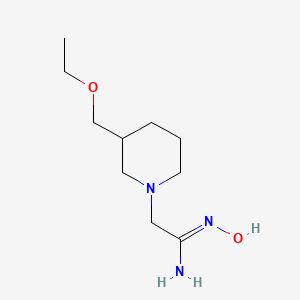

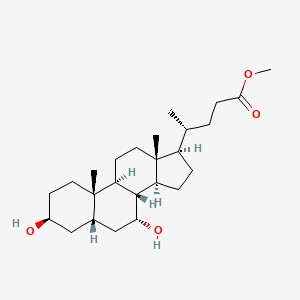
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)

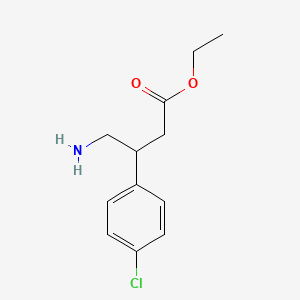
![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
![Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)
